molecular formula C19H18F3NO3 B2874615 (3Z)-3-(3,4-dimethoxyphenyl)-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one CAS No. 339017-41-3

(3Z)-3-(3,4-dimethoxyphenyl)-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one

Cat. No.: B2874615
CAS No.: 339017-41-3
M. Wt: 365.352
InChI Key: ORCKTRPTNBBXKL-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-(3,4-dimethoxyphenyl)-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(3,4-dimethoxyphenyl)-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dimethoxyphenyl derivative, followed by the introduction of the trifluoromethylphenyl group through a series of coupling reactions. The final step involves the formation of the but-3-en-2-one moiety under controlled conditions, often using catalysts to ensure the desired (3Z) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process would likely be designed to minimize waste and maximize efficiency, adhering to principles of green chemistry.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(3,4-dimethoxyphenyl)-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-(3,4-dimethoxyphenyl)-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to modulate biological pathways involved in diseases, such as cancer or inflammation.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3Z)-3-(3,4-dimethoxyphenyl)-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of aromatic and aliphatic components, along with the presence of both methoxy and trifluoromethyl groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO3/c1-12(24)16(13-4-9-17(25-2)18(10-13)26-3)11-23-15-7-5-14(6-8-15)19(20,21)22/h4-11,23H,1-3H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCKTRPTNBBXKL-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\NC1=CC=C(C=C1)C(F)(F)F)/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.